molecular formula C17H19N3S B13809173 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- CAS No. 67466-09-5

10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)-

Cat. No.: B13809173
CAS No.: 67466-09-5
M. Wt: 297.4 g/mol
InChI Key: GKTHMHXFBVBXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- is a heterocyclic derivative featuring a fused pyrido-benzothiazine core. The core structure consists of a pyridine ring fused to a benzothiazine moiety, with a 2-(1-pyrrolidinyl)ethyl substituent at the 10-position.

Related derivatives, such as Isothipendyl (CAS 482-15-5), share the pyrido-benzothiazine core but differ in substituents, such as a dimethylaminopropyl group instead of pyrrolidinyl ethyl .

Properties

CAS No.

67466-09-5

Molecular Formula

C17H19N3S

Molecular Weight

297.4 g/mol

IUPAC Name

10-(2-pyrrolidin-1-ylethyl)pyrido[3,2-b][1,4]benzothiazine

InChI

InChI=1S/C17H19N3S/c1-2-7-15-14(6-1)20(13-12-19-10-3-4-11-19)17-16(21-15)8-5-9-18-17/h1-2,5-9H,3-4,10-13H2

InChI Key

GKTHMHXFBVBXPR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C3=CC=CC=C3SC4=C2N=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of nitrogen-containing heterocycles and thiophenol derivatives. The reaction is often catalyzed by transition metals such as palladium or platinum .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Features and Substituents

Compound Name Core Structure 10-Position Substituent Molecular Formula Molecular Weight Key References
Target Compound Pyrido-benzothiazine 2-(1-pyrrolidinyl)ethyl ~C₁₇H₂₀N₃S ~298.4 g/mol
Isothipendyl (CAS 482-15-5) Pyrido-benzothiazine 2-(dimethylamino)propyl C₁₆H₁₉N₃S 285.4 g/mol
Pipazethate Pyrido-benzothiadiazine 2-(2-piperidinoethoxy)ethyl ester C₂₂H₂₆N₄O₃S 450.5 g/mol
Cloxypendyl (CAS 15311-77-0) Pyrido-benzothiazine 3-(4-piperazineethanol)propyl C₂₀H₂₅ClN₄OS 428.9 g/mol
Pyrathiazine HCl (CAS 522-25-8) Phenothiazine 2-(1-pyrrolidinyl)ethyl C₁₉H₂₁N₃S·HCl 388.9 g/mol

Key Observations:

  • Core Variations : The target compound and Isothipendyl share the pyrido-benzothiazine core, whereas Pipazethate contains a benzothiadiazine ring (additional nitrogen atom), altering electronic properties and biological targets .
  • Cloxypendyl’s piperazineethanol substituent adds polarity, likely influencing solubility and receptor interactions .

Table 2: Pharmacological Profiles

Compound Therapeutic Use Mechanism/Activity Notes References
Target Compound Under investigation Potential CNS or anticancer activity Structural similarity to phenothiazines suggests possible dopamine or serotonin receptor modulation.
Isothipendyl Antihistamine H₁ receptor antagonism Used for allergic conditions; dimethylamino group enhances affinity for histamine receptors.
Pipazethate Antitussive Cough center suppression Acts peripherally; ester group may limit CNS penetration.
Cloxypendyl Antiarrhythmic (proposed) Ion channel modulation Piperazineethanol group may interact with cardiac ion channels.
Pyrathiazine HCl Antihistamine/Sedative H₁ receptor antagonism Phenothiazine core linked to sedative effects.

Key Findings:

  • Evidence also links benzothiazines to anticancer activity via apoptosis induction .
  • Isothipendyl vs. Pyrathiazine: Both are antihistamines, but Isothipendyl’s pyrido-benzothiazine core may reduce sedative side effects compared to Pyrathiazine’s phenothiazine structure .

Biological Activity

10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- is a heterocyclic compound with notable biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in oncology due to its interaction with the AXL signaling pathway. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₁₁H₈N₂S
  • Molecular Weight : 200.26 g/mol
  • Purity : Typically ≥ 95% .

The primary target of 10H-Pyrido(3,2-b)(1,4)benzothiazine is the receptor tyrosine kinase AXL. The compound inhibits AXL-mediated cell proliferation and impairs Gas6/AXL-stimulated cell migration and invasion. This action is critical in various cellular processes such as cell survival and proliferation .

Biochemical Pathways

The compound's interference with the AXL signaling pathway suggests its role in:

  • Inhibition of Tumor Growth : By blocking AXL signaling, the compound may prevent the growth of certain tumors.
  • Reduction of Metastasis : Impairing cell migration can reduce the metastatic potential of cancer cells .

Anticancer Activity

A study highlighted that derivatives of 10H-Pyrido(3,2-b)(1,4)benzothiazine exhibited significant anticancer activity against various cancer cell lines. The mechanism primarily involves the inhibition of AXL signaling pathways which are often upregulated in cancerous tissues .

Synthesis and Derivatives

Research has shown that modifications to the pyridobenzothiazine scaffold can yield compounds with enhanced biological activities. For instance:

  • Synthesis of Ribofuranosides : Derivatives synthesized from this compound demonstrated antibacterial and antifungal properties .
  • Computational Studies : Theoretical studies have indicated promising anti-tumor activities for various derivatives through molecular docking analyses .

Data Table: Biological Activity Overview

Activity TypeDescriptionReferences
Anticancer Activity Inhibits AXL signaling; reduces tumor growth and metastasis
Antibacterial Ribofuranosides derived from this compound show antibacterial properties
Antifungal Certain derivatives exhibit antifungal activity
Mechanism Blocks AXL-mediated signaling pathways

Q & A

Basic Research Question

  • Thermogravimetric analysis (TGA) : Reveals decomposition onset at ~220°C, indicating moderate thermal stability .
  • Differential scanning calorimetry (DSC) : Identifies melting points (e.g., 171–174°C) and polymorphic transitions .
    Data Table :
TechniqueParameter MeasuredObserved ValueReference
TGADecomposition onset220°C
DSCMelting point171–174°C
¹H NMRAromatic proton shiftsδ 7.2–8.1 ppm

How does the 2-(1-pyrrolidinyl)ethyl substituent affect reaction pathways in lithiation studies?

Advanced Research Question
The substituent stabilizes carbanions via sulfur-lithium interactions. For example:

  • Reaction with n-butyllithium generates a C-4 deprotonated adduct (major) and a C-2 adduct (minor) .
  • Deuterium quenching shows a 1:4.4 ratio of C-4 vs. C-2 products, highlighting kinetic vs. thermodynamic control .
    Mechanistic Insight :
  • The pyrrolidinyl group’s electron-donating nature directs lithiation to the benzothiazine core.
  • Competing pathways arise from steric hindrance and charge delocalization .

What in silico approaches are used to predict physicochemical properties and drug-likeness of derivatives?

Advanced Research Question

  • Lipinski’s Rule of Five : Derivatives typically comply (MW <500, LogP <5, H-bond donors <5, H-bond acceptors <10) .
  • Molecular docking : The benzothiazine scaffold shows affinity for serotonin receptors (5-HT₃, ΔG = -9.2 kcal/mol) .
    Data Contradiction Analysis :
    Some analogs with high LogP (>4) fail in vivo despite favorable in vitro activity, emphasizing the need for aqueous solubility assays (e.g., shake-flask method) .

How should researchers address discrepancies in reported toxicity profiles of related benzothiazines?

Advanced Research Question

  • Acute toxicity : Intraperitoneal LD₅₀ in mice ranges from 61 mg/kg (highly toxic) to 370 mg/kg (moderate) depending on substituents .
  • Mitigation strategy : Introduce polar groups (e.g., -OH, -COOH) to reduce systemic toxicity while retaining activity .
    Safety Protocol :
  • Use glove boxes for lithiation steps to avoid reactive intermediates.
  • Conduct AMES tests for mutagenicity screening during preclinical development .

What spectroscopic methods are critical for confirming the stereochemistry of chiral derivatives?

Basic Research Question

  • Circular dichroism (CD) : Detects Cotton effects at 250–300 nm for chiral benzothiazines .
  • X-ray crystallography : Resolves absolute configuration (e.g., CCDC 2209381 for a related phenothiazine) .
    Methodological Note :
  • For non-crystalline compounds, NOESY can confirm spatial proximity of substituents (e.g., pyrrolidinyl ethyl to aromatic protons) .

How do solvent systems influence the outcome of benzothiazine alkylation reactions?

Basic Research Question

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may cause side reactions (e.g., oxidation).
  • Tetrahydrofuran (THF) with LiCl suppresses aggregation, improving yield in alkylation steps (e.g., 75% vs. 50% in DMF) .
    Optimization Tip :
  • Screen solvents using a DoE (Design of Experiments) approach to balance reactivity and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.